molecular formula C10H17F3N2O2 B13332134 tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate

tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B13332134
M. Wt: 254.25 g/mol
InChI Key: TTZLWOFPFKRYBC-NKWVEPMBSA-N
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Description

tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group, a trifluoromethyl group, and a pyrrolidine ring

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

tert-butyl N-[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1

InChI Key

TTZLWOFPFKRYBC-NKWVEPMBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced through a carbamate formation reaction, where tert-butyl chloroformate reacts with the pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used in the study of enzyme interactions and protein-ligand binding due to its specific functional groups.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and specialty chemicals, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate
  • tert-Butyl ((3S,4S)-4-chloropyrrolidin-3-yl)carbamate
  • tert-Butyl ((3S,4S)-4-fluoropyrrolidin-3-yl)carbamate

Uniqueness

tert-Butyl ((3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in drug design and other applications where these properties are desirable.

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